N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a novel nimesulide prodrug, specifically a sodium sulfamate derivative, designed for potential parenteral use. [] It is synthesized to overcome the limitations of existing nimesulide formulations, which are unsuitable for parenteral administration due to their low wettability and suboptimal chemical-physical properties. [] This prodrug exhibits promising anti-inflammatory and antihyperalgesic properties. []
Although the precise mechanism of action for N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is not explicitly described, its pharmacological effects are attributed to its conversion into nimesulide. [] Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX), primarily COX-2, thereby reducing the production of prostaglandins involved in inflammation and pain. []
The primary application of N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide explored in the provided papers is as a potential therapeutic agent for its anti-inflammatory and analgesic properties. [] Specifically, it is proposed as a parenterally administrable prodrug of nimesulide. [] Studies in rats demonstrated its effectiveness in reducing inflammation and pain, showcasing its potential as a therapeutic alternative to existing nimesulide formulations. []
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8